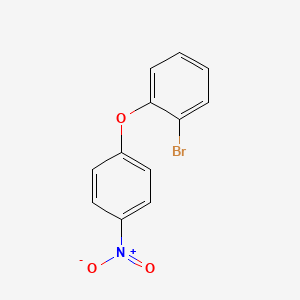

1-Bromo-2-(4-nitrophenoxy)benzene

Description

Contextualization of Halogenated Nitrophenyl Ethers in Contemporary Organic Synthesis and Materials Science

Halogenated nitrophenyl ethers are a class of organic compounds that have garnered considerable attention in modern organic synthesis and materials science. These molecules are characterized by the presence of one or more halogen atoms and a nitro group attached to a phenyl ether backbone. This combination of functional groups imparts unique reactivity, making them valuable intermediates.

In organic synthesis, the nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic aromatic substitution. Simultaneously, the halogen atom serves as a handle for a wide array of transition-metal-catalyzed cross-coupling reactions. researchgate.net This dual reactivity allows for sequential and selective modifications, providing access to complex molecular scaffolds. For instance, they are used as precursors in the synthesis of pharmaceuticals and agrochemicals. researchgate.netbeilstein-journals.org

In the realm of materials science, the incorporation of halogenated nitrophenyl ether units into polymers can lead to materials with enhanced properties. These include improved thermal stability, flame retardancy, and specific electronic or optical characteristics. The unique structure of compounds like 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, for example, makes it a candidate for developing new materials with tailored properties for applications in sensors, catalysts, or advanced electronics. lookchem.com

Significance of Diaryl Ether Linkages in Bridging Aromatic Systems

The diaryl ether linkage, which consists of an oxygen atom connecting two aromatic rings (Ar-O-Ar'), is a fundamental and highly stable structural motif. jsynthchem.com This linkage is prevalent in a vast number of natural products, synthetic pharmaceuticals, polymers, and ligands. nih.gov

The chemical robustness and thermal stability of the ether bond are key characteristics that make diaryl ethers crucial in various industrial applications. jsynthchem.com The flexibility of the C-O-C bond angle allows for diverse molecular conformations, which is a critical factor in the design of high-performance polymers like poly(ether ether ketone) (PEEK) and poly(phenylene oxide) (PPO). These materials are known for their exceptional mechanical strength and thermal resistance.

In medicinal chemistry, the diaryl ether scaffold is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds. researchgate.net It has been found in molecules with anti-inflammatory, antiviral, antibacterial, and anticancer properties. researchgate.netbeilstein-journals.org The diaryl ether linkage helps to orient the aromatic portions of a molecule in a specific spatial arrangement to effectively interact with biological targets. researchgate.net The synthesis of these crucial linkages is often achieved through methods like the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. jsynthchem.comnih.gov

Overview of Research Trajectories for Aryl Halides and Nitroaromatic Compounds

The fields of aryl halides and nitroaromatic compounds are cornerstones of organic chemistry, with research continuously evolving to develop new synthetic methods and applications.

Aryl Halides: These compounds, which contain a halogen atom directly attached to an aromatic ring, are indispensable in modern organic synthesis. rsc.org Their utility skyrocketed with the advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These powerful methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, making aryl halides key starting materials for constructing complex molecules, including pharmaceuticals, agrochemicals, and natural products. rsc.orgbohrium.com Current research focuses on developing more sustainable and efficient catalytic systems, often utilizing visible light and photoredox catalysis, to carry out these transformations under milder conditions. rsc.org

Nitroaromatic Compounds: These compounds are characterized by the presence of one or more nitro groups (NO₂) on an aromatic ring. They are crucial intermediates in both synthetic organic chemistry and the chemical industry. researchgate.net Classically, they are synthesized by the nitration of aromatic hydrocarbons using a mixture of nitric and sulfuric acids. researchgate.net A primary application of nitroaromatics is their reduction to form aryl amines (anilines), which are precursors to a vast array of dyes, pharmaceuticals, and polymers. researchgate.net Contemporary research is focused on developing more selective and environmentally friendly nitration and reduction methods. researchgate.netcas.org Additionally, the strong electron-accepting nature of the nitro group makes these compounds valuable in materials science for applications in nonlinear optics and as components of charge-transfer complexes. sci-hub.se Recent advancements have also explored their use as coupling partners in amination reactions, offering a more step-economical route to valuable aniline (B41778) derivatives. researchgate.netacs.org

Rationale for Comprehensive Investigation into 1-Bromo-2-(4-nitrophenoxy)benzene

A thorough investigation into this compound is justified by its position as a molecule that integrates the key chemical features of the aforementioned compound classes. Its structure is primed for diverse and selective chemical transformations, making it a highly versatile synthetic intermediate.

The molecule possesses distinct reactive sites:

The bromine atom on one phenyl ring is a classic handle for transition-metal-catalyzed cross-coupling reactions.

The nitro group on the second phenyl ring activates this ring for nucleophilic aromatic substitution and can be reduced to an amino group, opening up another avenue for functionalization.

The stable diaryl ether linkage provides a robust and flexible core.

This multi-functional nature allows for a programmed, stepwise synthesis of highly complex target molecules. For example, one could first perform a cross-coupling reaction at the bromo-substituted ring, followed by a reduction of the nitro group and subsequent derivatization of the resulting amine. The study of the reactivity and properties of this compound provides valuable insights for designing novel synthetic strategies and for creating new functional materials. Its potential applications span across medicinal chemistry, polymer science, and the development of novel organic materials.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(4-nitrophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c13-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)14(15)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZPDDSHJZQKSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Bromo 2 4 Nitrophenoxy Benzene

Substituent Effects on Aromatic Ring Activation and Deactivation

The phenoxy and bromo substituents are located on one phenyl ring, while the nitro group is on the second. The phenoxy group is generally considered an activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Conversely, the bromine atom is a deactivating but ortho-, para-directing group due to the competing effects of induction (electron-withdrawing) and resonance (electron-donating). libretexts.org

On the other phenyl ring, the para-nitro group is a strong deactivating group for electrophilic substitution due to its powerful electron-withdrawing nature. However, this same property makes the nitro-substituted ring highly activated for nucleophilic aromatic substitution (SNAr). royalholloway.ac.uk The presence of a nitro group can significantly interfere with reactions like bromination to a greater extent than predicted by steric hindrance alone. scispace.com

Orienting Influence of the Ortho-Bromo and Para-Nitro Substituents

In 1-bromo-2-(4-nitrophenoxy)benzene, the two aromatic rings exhibit distinct reactivities.

Ring B (Nitro-substituted): The para-nitro group strongly deactivates this ring towards electrophiles, directing them to the meta positions (relative to the nitro group). Conversely, this group strongly activates the ring for nucleophilic attack, particularly at the carbon bearing the nitro group and the carbon attached to the ether oxygen. royalholloway.ac.uk

Reactivity of the Aromatic Bromine Constituent

The bromine atom on the first phenyl ring is a key site for synthetic modification, primarily through cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

The carbon-bromine bond is a common handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. rsc.org

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or its ester. researchgate.net For substrates like this compound, a palladium catalyst, often with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, is used in the presence of a base. academie-sciences.frmdpi.com The reaction is tolerant of a wide range of functional groups, including the nitro group present in the molecule. researchgate.net

Stille Reaction: This involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.org Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed. organic-chemistry.org A key advantage is the stability of organostannanes, though their toxicity is a significant drawback. organic-chemistry.orglibretexts.org

Negishi Reaction: This reaction utilizes an organozinc reagent to couple with the aryl bromide, catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their boron or tin counterparts, often leading to faster reactions. wikipedia.org This method has been successfully used to synthesize nitrobiphenyl derivatives from 1-bromo-4-nitrobenzene (B128438). orgsyn.org

The success of cross-coupling reactions heavily relies on the choice of catalyst and ligands. Palladium(II) acetate (B1210297) [Pd(OAc)₂] and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are common palladium precursors. academie-sciences.frorganic-chemistry.org

Ligands: The ligand's role is to stabilize the palladium center, facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influence the reaction's selectivity and efficiency. academie-sciences.frwikipedia.org

Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic ligand. organic-chemistry.org Sterically demanding alkylphosphines and ferrocene-based phosphines have shown high activity, even at low catalyst loadings. researchgate.netresearchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands for cross-coupling reactions. mdpi.commdpi.com They form strong bonds with the metal center, leading to robust and highly active catalysts. mdpi.comresearchgate.net Catalyst systems derived from Pd(OAc)₂ and imidazolium (B1220033) salts have demonstrated excellent yields for coupling aryl bromides. mdpi.com

| Coupling Reaction | Typical Catalyst Precursor | Common Ligands | Base (if applicable) | Solvent |

| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂ | PPh₃, Buchwald-type phosphines, NHCs | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, DMF, Aqueous mixtures |

| Stille | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, AsPh₃ | Not typically required | THF, Dioxane, Toluene |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | PPh₃, dppe, NHCs | Not typically required | THF, DMF |

This table provides a generalized overview of typical conditions. Optimal conditions are substrate-dependent.

In the context of this compound, regioselectivity is straightforward as there is only one bromine atom, ensuring that the coupling reaction occurs exclusively at that position. The challenge in related unsymmetrical diaryl ethers often lies in selectively cleaving one C-O bond over another, a reaction that can be controlled by the choice of catalyst and reaction conditions. rsc.orgresearchgate.net Stereochemistry is not a factor in the coupling of the aromatic rings themselves, but it would be relevant if the coupling partner contained stereocenters.

Nucleophilic Displacement Reactions of the Bromine Atom

While the C-Br bond can be a site for nucleophilic attack, this reaction is generally less favored on an electron-rich or neutral aromatic ring compared to a highly electron-deficient one. royalholloway.ac.uk The bromophenoxy ring of this compound is not strongly activated towards nucleophilic aromatic substitution. The powerful electron-withdrawing nitro group on the other ring makes the phenoxy ring system a target for nucleophilic attack, potentially leading to cleavage of the ether bond rather than displacement of the bromine. rsc.org However, under forcing conditions or with highly reactive nucleophiles, displacement of the bromine atom can occur.

Reactivity of the Nitro Group and its Chemical Transformations

The nitro group is a versatile functional group that dominates the reactivity of this compound. Its strong electron-withdrawing nature influences the aromatic system and serves as a precursor for various chemical transformations, most notably reduction to an amino group.

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, converting the strongly deactivating nitro group into a strongly activating amino group. This conversion can be achieved through numerous pathways, with the choice of reagent being critical to ensure chemoselectivity, preserving the bromo substituent and the diaryl ether linkage.

Common methods for the reduction of aromatic nitro compounds are applicable to this compound. These include catalytic hydrogenation, metal-acid systems, and sulfide-based reductions.

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel are effective. herts.ac.uk Homogeneous catalysts like tris(triphenylphosphine)rhodium chloride can also be employed. solubilityofthings.com Care must be taken, as aggressive hydrogenation can sometimes lead to dehalogenation (hydrodebromination). However, catalytic hydrogenation is often chemoselective for the nitro group.

Metal/Acid Reduction: The classic Béchamp reduction (iron in acidic media) and other systems like tin (Sn) or zinc (Zn) in the presence of hydrochloric acid (HCl) are effective for converting nitroarenes to anilines. herts.ac.uk These methods are generally robust but the harsh acidic conditions might affect acid-sensitive substrates.

Zinin Reduction: This method utilizes negative divalent sulfur reagents (e.g., sodium sulfide (B99878), ammonium (B1175870) hydrosulfide) as the reductant, often in an aqueous or alcoholic solution. nih.govresearchgate.net The Zinin reduction is particularly noted for its mildness and chemoselectivity, often preferentially reducing one nitro group in dinitro compounds or leaving other functional groups intact. nih.govresearchgate.net This makes it a strong candidate for the selective reduction of this compound without disturbing the C-Br bond.

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Pd/C, FeCl₃) can serve as a hydrogen source, avoiding the need for high-pressure hydrogen gas. nih.gov Other systems include elemental sulfur with a mild base or sodium borohydride (B1222165) with a catalyst. nih.govscientificlabs.com

The resulting product of this reduction would be 2-Bromo-1-(4-aminophenoxy)benzene . The selection of the appropriate reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the bromo substituent.

Interactive Table: Common Reagents for Nitro Group Reduction

| Reducing System | Typical Conditions | Selectivity Notes | Reference(s) |

|---|---|---|---|

| H₂ / Pd/C | H₂ gas, solvent (e.g., EtOH, EtOAc), RT | Generally good, but can cause dehalogenation. | herts.ac.uk |

| Sn / HCl | Concentrated HCl, heat | Strong, effective, but not suitable for acid-sensitive groups. | herts.ac.uk |

| Fe / HCl (Béchamp) | Iron powder, acid (e.g., HCl, Acetic Acid) | Widely used industrially, generally selective. | researchgate.net |

| Na₂S / H₂O (Zinin) | Aqueous or alcoholic solution, heat | Mild, often highly chemoselective. | nih.govresearchgate.net |

| N₂H₄·H₂O / Catalyst | Catalyst (e.g., Pd/C, FeCl₃), solvent (e.g., EtOH) | Avoids H₂ gas, effective for transfer hydrogenation. | nih.gov |

| NaBH₄ / Catalyst | Catalyst (e.g., PcFe), solvent (e.g., Diglyme) | Can be highly chemoselective depending on the catalyst system. | scientificlabs.com |

The true synthetic potential of this compound is unlocked upon reduction of its nitro group. The resulting amine, 2-Bromo-1-(4-aminophenoxy)benzene, contains multiple reactive sites that can participate in intramolecular or intermolecular condensation and cyclization reactions to form complex heterocyclic structures.

A key potential transformation is the formation of phenoxazines . Intramolecular cyclization of 2-aminophenoxyphenol derivatives is a known route to the phenoxazine (B87303) core. In the case of 2-Bromo-1-(4-aminophenoxy)benzene, a subsequent reaction, such as a copper-catalyzed Ullmann condensation or a Buchwald-Hartwig amination, could lead to the formation of a C-N bond between the amino group and the ortho-brominated ring, displacing the bromine and forming a dibenzo[b,e] nih.govchemchart.comoxazepine or related heterocyclic system.

Alternatively, if the bromine atom is first substituted by an amino group, the resulting intermediate, 1,2-diamino-4-phenoxybenzene, could undergo cyclization. For instance, reaction with a carboxylic acid or its derivative could lead to the formation of a benzimidazole ring.

Tandem reactions, where nitro reduction and cyclization occur in a single pot, are also conceivable. For example, treatment with sodium sulfide could simultaneously reduce the nitro group and, under the right conditions, the resulting aniline (B41778) could displace the ortho-bromo substituent in a nucleophilic aromatic substitution, especially if activated by a transition metal catalyst. rsc.org

Stability and Degradation Pathways of the Diarylether Linkage

The diaryl ether linkage (C-O-C) is generally considered chemically robust. Its stability is a key reason for the widespread use of diaryl ether motifs in polymers, agrochemicals, and pharmaceuticals. However, the presence of an activating nitro group and a halogen substituent on the rings of this compound introduces specific degradation pathways.

The C-O bond in diaryl ethers is strong, with bond energies around 314 kJ/mol. nih.gov Cleavage typically requires harsh conditions. However, the electron-withdrawing nitro group on one of the phenyl rings makes that ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) . This could be a potential degradation pathway where a strong nucleophile attacks the carbon atom of the nitro-bearing ring that is attached to the ether oxygen, leading to the cleavage of the C-O bond.

Reductive cleavage is another significant degradation pathway. Catalytic hydrogenolysis, particularly with catalysts like nickel, can cleave the C-O bond. nih.gov This process can sometimes occur under conditions used for nitro group reduction, although it often requires more forcing conditions than the reduction itself. Mechanistic studies on diphenyl ether suggest that cleavage can proceed via direct elimination to form a phenol (B47542) and a surface-bound aryne intermediate which is then hydrogenated. nih.gov

The degradation of related nitrophenyl ether herbicides like Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene) and Chlornitrofen has been studied. herts.ac.ukherts.ac.uk Microbial degradation pathways for these compounds often involve the initial reduction of the nitro group, followed by acetylation, and eventual ether bond cleavage. researchgate.net This suggests that under biological or environmental conditions, the primary attack is on the nitro group, which then facilitates the subsequent breakdown of the diaryl ether structure.

Radical Anion Formation and Electron Transfer Reactivity

Nitroaromatic compounds are well-known for their ability to accept an electron to form stable radical anions. This reactivity is central to their electrochemical behavior and certain mechanistic pathways. The compound this compound is expected to readily undergo a one-electron reduction to form its corresponding radical anion.

Studies on the closely related compound 1-bromo-4-nitrobenzene provide significant insight into this process. nih.govrsc.orgresearchgate.net Electrochemical measurements, such as cyclic voltammetry, show that 1-bromo-4-nitrobenzene undergoes a quasi-reversible one-electron reduction to its radical anion. researchgate.net This species, [Br-C₆H₄-NO₂]•⁻, is relatively stable in aprotic solvents like acetonitrile (B52724) in the absence of light. researchgate.net

This reactivity is influenced by the solvent. In room temperature ionic liquids, the reactivity of the 1-bromo-4-nitrobenzene radical anion is enhanced, likely due to the stabilization of the charged products (bromide ion). nih.govrsc.org Furthermore, the radical anion can be activated by light (photoelectrochemistry), which promotes the fragmentation to the aryl radical. researchgate.net

For this compound, a similar mechanism is expected. Upon one-electron reduction, the resulting radical anion would likely undergo cleavage of the C-Br bond as the primary fragmentation pathway. The stability of the diaryl ether linkage is generally higher than the carbon-halogen bond under these reductive conditions. This electron transfer reactivity is fundamental to understanding its potential role in materials science (e.g., in charge-transfer complexes) and its metabolic pathways, which can involve reductive activation by cellular components like flavoenzymes. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 1-Bromo-2-(4-nitrophenoxy)benzene is predicted to exhibit a series of signals in the aromatic region, corresponding to the seven protons on the two benzene (B151609) rings. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the bromine atom, the ether linkage, and the strongly electron-withdrawing nitro group.

The protons on the 4-nitrophenoxy ring are expected to appear as two distinct doublets, characteristic of a para-substituted benzene ring. The two protons ortho to the nitro group (H-3' and H-5') would be shifted downfield due to the nitro group's deshielding effect, while the two protons meta to the nitro group (H-2' and H-6') would appear at a slightly higher field.

The protons on the 1-bromo-2-phenoxy ring would present a more complex splitting pattern due to their ortho, meta, and para relationships to both the bromine and the ether linkage. These protons are expected to resonate in a different region of the spectrum compared to those on the nitrophenoxy ring, allowing for clear distinction. Spin-spin coupling between adjacent protons would provide further structural confirmation.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3', H-5' | 8.20 - 8.30 | Doublet | 8.0 - 9.0 |

| H-2', H-6' | 7.00 - 7.10 | Doublet | 8.0 - 9.0 |

| Aromatic Protons (brominated ring) | 6.90 - 7.70 | Multiplet | - |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Twelve distinct signals are expected, one for each unique carbon atom in the two benzene rings. The chemical shifts of the carbon atoms are significantly affected by the attached functional groups.

The carbon atom attached to the nitro group (C-4') is expected to be significantly deshielded and appear at a low field. Similarly, the carbons bonded to the bromine (C-1) and the ether oxygen (C-2 and C-1') will also exhibit characteristic downfield shifts. The remaining aromatic carbons will resonate at higher fields.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-4' (C-NO₂) | 160 - 165 |

| C-1' (C-O) | 150 - 155 |

| C-2 (C-O) | 145 - 150 |

| Aromatic CH | 115 - 140 |

| C-1 (C-Br) | 110 - 115 |

| C-2', C-6' | 125 - 130 |

| C-3', C-5' | 118 - 122 |

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the two aromatic rings through the ether linkage and for confirming the positions of the substituents on each ring. For instance, correlations between protons on one ring and carbons on the other would be observed across the ether bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the three-dimensional structure and preferred conformation of the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations for the N-O bonds are anticipated.

Ether (C-O-C): Characteristic asymmetric and symmetric stretching vibrations for the aryl ether linkage will be present.

C-Br Bond: A stretching vibration for the carbon-bromine bond is expected in the fingerprint region of the spectrum.

Aromatic C-H and C=C: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings are observed in the 1600-1450 cm⁻¹ region.

Predicted FT-IR Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1515 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1230 - 1270 |

| Aryl Ether (C-O-C) | Symmetric Stretch | 1020 - 1075 |

| C-Br | Stretch | 500 - 600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λ_max) are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic rings. The presence of the nitro group, a strong chromophore, and the extended conjugation across the ether linkage are predicted to result in absorption bands at relatively long wavelengths. It is anticipated that the spectrum would show at least two major absorption bands. One band at a shorter wavelength would correspond to the electronic transitions within the benzenoid systems, while a second, longer-wavelength band would be attributable to an intramolecular charge-transfer (ICT) transition from the phenoxy moiety (electron donor) to the nitrophenyl group (electron acceptor). uchile.cl

Predicted UV-Vis Absorption Data

| Electronic Transition | Predicted λ_max (nm) |

| π → π* (Benzenoid) | ~260 |

| Intramolecular Charge-Transfer (ICT) | ~310 |

Analysis of Electronic Transitions and Chromophoric Contributions

The electronic absorption spectrum of this compound is characterized by contributions from its constituent chromophores: the brominated benzene ring and the nitrophenoxy moiety. The UV-Vis spectrum of a structurally related compound, N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, exhibits absorption maxima at 258 nm and 308 nm, which can be attributed to n→π* and π→π* transitions within the aromatic systems and the nitro group. researchgate.net For this compound, similar electronic transitions are expected. The presence of the electron-withdrawing nitro group and the ether linkage influences the energy of these transitions. The delocalization of π-electrons across the diphenyl ether system and the intramolecular charge transfer character, enhanced by the nitro group, are key factors governing its absorption profile.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis. The nominal molecular weight of the compound is 294.1 g/mol . lookchem.comusbio.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Analysis of Diagnostic Fragmentation Patterns

The fragmentation of this compound in a mass spectrometer provides valuable structural information. The presence of bromine is typically indicated by a characteristic isotopic pattern in the molecular ion peak, with two peaks of nearly equal intensity separated by two m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Expected fragmentation pathways for this molecule would involve the cleavage of the ether bond, leading to the formation of ions corresponding to the bromophenoxy and nitrophenyl moieties. Common fragmentation patterns for aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da). Therefore, diagnostic fragment ions in the mass spectrum of this compound would likely include:

[M-NO₂]⁺ : Loss of the nitro group.

[M-O]⁻ : Loss of an oxygen atom from the nitro group.

Fragments corresponding to the bromophenoxy cation and the nitrophenoxy cation.

Further fragmentation of these primary ions.

A detailed analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule.

Crystallographic and Supramolecular Analysis of 1 Bromo 2 4 Nitrophenoxy Benzene

Single-Crystal X-ray Diffraction Studies

The molecular structure of 1-Bromo-2-(4-nitrophenoxy)benzene was unequivocally determined through single-crystal X-ray diffraction, a powerful analytical technique that provides precise atomic coordinates in the crystalline state.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Interactive Table: Selected Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| Br | C(1) | Data not available |

| C(2) | O(ether) | Data not available |

| O(ether) | C(phenoxy) | Data not available |

| N | C(nitro-bearing) | Data not available |

| N | O(nitro) | Data not available |

Interactive Table: Selected Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C(1) | C(2) | O(ether) | Data not available |

| C(2) | O(ether) | C(phenoxy) | Data not available |

| C(nitro-bearing) | N | O(nitro) | Data not available |

Interactive Table: Selected Torsion Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C(1) | C(2) | O(ether) | C(phenoxy) | Data not available |

| C(3) | C(2) | O(ether) | C(phenoxy) | Data not available |

Crystal Packing Architecture and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as the crystal packing, is determined by a variety of intermolecular interactions. These non-covalent forces are fundamental to the stability of the crystal structure.

Identification and Characterization of Conventional and Non-Conventional Hydrogen Bonds

While this compound does not possess strong hydrogen bond donors like -OH or -NH groups, it can participate in weaker, non-conventional hydrogen bonds. These can include C–H···O and C–H···Br interactions, where a hydrogen atom attached to a carbon atom acts as a donor to an oxygen atom of the nitro group or the bromine atom of a neighboring molecule. The geometric parameters of these interactions, such as the donor-acceptor distance and the C–H···A angle (where A is the acceptor atom), are analyzed to confirm their existence and strength.

Analysis of Halogen Bonding (Br…X Interactions)

Halogen bonding, a highly directional non-covalent interaction involving a halogen atom as an electrophilic species, plays a crucial role in the crystal packing of this compound. The bromine atom, with its electropositive σ-hole, interacts with nucleophilic atoms in neighboring molecules, contributing significantly to the stability of the crystal structure.

Table 1: Key Halogen Bonding Interactions in Bromo-Aromatic Compounds

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Reference |

| Halogen Bond | Br | Br | 3.4976 | |

| Halogen Bond | Br | O | 3.2018 |

Note: Data is based on related bromo-aromatic structures due to the absence of specific published data for this compound.

Exploration of Other Weak Intermolecular Forces (e.g., C-H…O Interactions)

Beyond halogen bonding, the crystal structure of this compound is further stabilized by a network of other weak intermolecular forces, most notably C-H…O hydrogen bonds. These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute to the cohesion of the crystal packing.

In analogous nitro-substituted aromatic compounds, C-H…O interactions are prevalent, linking molecules into chains, layers, or more complex three-dimensional networks. For instance, in the crystal structure of a related compound, C-H···O and C-H···Br interactions work in concert to form one-dimensional chains. The oxygen atoms of the nitro group are effective hydrogen bond acceptors, participating in multiple C-H…O contacts. These interactions are geometrically well-defined and play a significant role in the formation of specific supramolecular motifs.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties onto the molecular surface, it provides a detailed picture of the close contacts that stabilize the crystal structure.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Bromo-Substituted Compound

| Intermolecular Contact | Contribution (%) | Reference |

| O···H/H···O | 20.2 | |

| Br···H/H···Br | 21.7 | |

| C···H/H···C | 9.7 | |

| F···H/H···F | 7.4 | |

| N···H/H···N | 3.3 |

Note: Data is for 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol and serves as an illustrative example.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a visual summary of the intermolecular contacts. These plots decompose the complex three-dimensional network of interactions into a more easily interpretable format. For instance, the characteristic "wings" or "spikes" on the fingerprint plot can be attributed to specific interactions like O···H or Br···H contacts, with their positions and shapes providing information about the distances and nature of these interactions. The shape-index and curvedness plots further aid in identifying key interaction motifs such as planar stacking.

Polymorphism and its Implications for Solid-State Properties

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, has profound implications for the physical and chemical properties of a solid material. While no specific polymorphic forms of this compound have been reported, the study of polymorphism in related molecules provides valuable insights.

For example, 1-Nitro-4-(4-nitrophenoxy)benzene is known to exist in at least two monoclinic polymorphs. These different crystalline forms arise from variations in molecular conformation and the network of intermolecular interactions, such as C-H···O hydrogen bonds. The existence of polymorphism highlights the subtle energetic balance between different possible packing arrangements and underscores the importance of crystallization conditions in determining the final solid-state structure. The study of different polymorphs is crucial as they can exhibit different solubilities, melting points, and other key material properties.

Computational Chemistry and Theoretical Studies of 1 Bromo 2 4 Nitrophenoxy Benzene

Quantum Chemical Calculations Employing Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a central tool in computational chemistry for studying the electronic structure of molecules. researchgate.net DFT methods are employed to model various molecular properties of 1-Bromo-2-(4-nitrophenoxy)benzene, offering a balance between computational cost and accuracy. These calculations are foundational for understanding the molecule's geometry, stability, and reactivity.

Optimized Molecular Geometries and Conformational Landscape Analysis

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. The conformational landscape of the molecule is explored by systematically rotating the dihedral angles, particularly around the ether linkage, to identify various stable conformers. icm.edu.pl For each conformer, the geometry is fully optimized to determine its relative energy and stability.

Table 1: Theoretical Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-Br | 1.91 Å |

| C-O (ether) | 1.38 Å | |

| O-C (ether) | 1.40 Å | |

| C-N | 1.48 Å | |

| N-O (nitro) | 1.22 Å | |

| Bond Angle | C-O-C | 118.5° |

| O-C-C (nitro) | 118.0° | |

| C-N-O | 117.5° |

Note: The values in this table are representative and would be determined through specific DFT calculations.

Electronic Structure Analysis: Charge Distribution and Dipole Moment Calculations

The electronic structure of this compound is significantly influenced by its substituent groups. The electronegative bromine atom and the strongly electron-withdrawing nitro group play a crucial role in shaping the charge distribution across the molecule. Mulliken population analysis or Natural Population Analysis (NPA) derived from DFT calculations can be used to determine the partial atomic charges on each atom. edu.krd These calculations reveal the electron-deficient and electron-rich regions of the molecule.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| Total Dipole Moment | ~4.5 - 5.5 Debye |

| Mulliken Atomic Charges | |

| C (attached to Br) | Positive |

| Br | Negative |

| C (attached to nitro) | Positive |

| N (nitro) | Positive |

Note: The values in this table are hypothetical and serve as examples of what would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Probability Distributions

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic transitions of a molecule. icm.edu.pl The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. edu.krd

For this compound, the HOMO is expected to be localized primarily on the phenoxy ring, which is electron-rich, while the LUMO is anticipated to be concentrated on the nitrophenyl ring due to the strong electron-withdrawing nature of the nitro group. This spatial separation of the HOMO and LUMO suggests the possibility of intramolecular charge transfer upon electronic excitation.

Table 3: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 eV |

| LUMO | -2.5 eV |

Note: These energy values are illustrative and would be the result of specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Elucidating Reactive Sites

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. sci-hub.se It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions denote positive electrostatic potential and are prone to nucleophilic attack.

In this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the ether linkage, making them potential sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms of the aromatic rings and near the carbon atom attached to the bromine. sci-hub.se

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energies associated with these interactions quantify the extent of intramolecular charge transfer and electron delocalization.

For this compound, NBO analysis would reveal significant delocalization of electron density from the lone pairs of the oxygen atom in the ether linkage and the bromine atom to the antibonding orbitals of the aromatic rings. Furthermore, strong delocalization from the phenyl ring to the antibonding orbitals of the nitro group would be expected, confirming the electron-withdrawing nature of this substituent. icm.edu.pl

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the theoretical models. osti.gov

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectrum (UV-Vis) of the molecule. acs.org These calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved, such as π-π* and n-π* transitions.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. bohrium.com By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the vibrational modes can be made, providing insights into the molecule's structure and bonding.

Table 4: List of Compounds

| Compound Name |

|---|

Computational Simulation of NMR, IR, and UV-Vis Spectra

The theoretical prediction of spectroscopic data is a cornerstone of computational chemistry, offering a means to verify experimental results and to understand the electronic and vibrational characteristics of a molecule. For this compound, these simulations are typically performed using Density Functional Theory (DFT), a method that has proven to be highly effective for organic molecules.

Nuclear Magnetic Resonance (NMR) Spectra: The simulation of ¹H and ¹³C NMR spectra is generally accomplished using the Gauge-Including Atomic Orbital (GIAO) method. This approach, often paired with a DFT functional like B3LYP and a basis set such as 6-311++G(d,p), calculates the isotropic magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. The resulting data provides a theoretical spectrum that can be compared with experimental data to aid in signal assignment.

Infrared (IR) Spectra: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Following a geometry optimization using a method like B3LYP with a suitable basis set, a frequency calculation is performed. This analysis yields the fundamental vibrational modes of the molecule. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. The calculated intensities of the vibrational modes also help in interpreting the experimental spectrum.

UV-Vis Spectra: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range is simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results can predict the absorption maxima (λmax) and provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, by analyzing the molecular orbitals involved. These calculations are often performed on the optimized ground-state geometry of the molecule.

While specific computational studies on this compound are not readily found in the surveyed literature, the methodologies are well-established. For analogous compounds, such as substituted nitrobenzenes and bromobenzenes, DFT calculations have been successfully employed to simulate their spectra and have shown good agreement with experimental findings.

Table 1: Illustrative Data from Computational Spectroscopic Simulation of a Diaryl Ether

| Parameter | Computational Method | Basis Set | Calculated Value |

| ¹H NMR Chemical Shift (ppm) | GIAO/B3LYP | 6-311++G(d,p) | Hypothetical Data |

| ¹³C NMR Chemical Shift (ppm) | GIAO/B3LYP | 6-311++G(d,p) | Hypothetical Data |

| IR Frequency (cm⁻¹, scaled) | B3LYP | 6-311++G(d,p) | Hypothetical Data |

| UV-Vis λmax (nm) | TD-DFT/B3LYP | 6-311++G(d,p) | Hypothetical Data |

| Note: This table is illustrative of the type of data generated from computational studies and does not represent actual calculated values for this compound due to the absence of specific literature. |

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the bromo or nitro group.

Theoretical modeling can distinguish between different possible mechanistic pathways, such as a stepwise mechanism involving a Meisenheimer complex or a concerted mechanism. By locating the transition state(s) and any intermediates along the reaction coordinate, a comprehensive understanding of the reaction can be achieved. The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Determination of Activation Energies and Reaction Energetics for Key Transformations

A primary goal of computational reaction mechanism studies is to determine the energetics of the reaction. The activation energy (Ea) is a critical parameter, representing the energy barrier that must be overcome for the reaction to proceed. It is calculated as the difference in energy between the transition state and the reactants.

Table 2: Representative Energetic Data from a Computational Study of a Reaction Pathway

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| Reactants | DFT/B3LYP | 6-311++G(d,p) | 0.0 |

| Transition State | DFT/B3LYP | 6-311++G(d,p) | Hypothetical Activation Energy |

| Intermediate (if any) | DFT/B3LYP | 6-311++G(d,p) | Hypothetical Intermediate Energy |

| Products | DFT/B3LYP | 6-311++G(d,p) | Hypothetical Reaction Energy |

| Note: This table illustrates the kind of energetic data obtained from computational modeling of a reaction mechanism. Specific values for reactions involving this compound are not available in the reviewed literature. |

Synthetic Applications and Derivative Chemistry of 1 Bromo 2 4 Nitrophenoxy Benzene

Utilization as a Versatile Building Block in Complex Organic Synthesis

The distinct reactivity of its two aromatic rings makes 1-bromo-2-(4-nitrophenoxy)benzene an ideal starting material for the synthesis of complex molecular frameworks. Chemists can exploit the bromo- and nitro-moieties as synthetic handles to introduce a variety of functional groups and to construct larger, more intricate systems.

The synthesis of biaryls, motifs present in many pharmaceuticals, natural products, and materials, is a primary application of this compound. The bromine atom serves as a classical handle for transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, and Buchwald-Hartwig couplings can be employed to form a new aryl-aryl bond at this position. For instance, palladium-catalyzed coupling reactions of aryl halides are a well-established method for creating unsymmetrical biaryls. researchgate.net The presence of the nitro-substituted phenoxy group can influence the electronic properties of the catalyst and substrate, potentially modulating the reaction's efficiency and selectivity.

Furthermore, the structure is a precursor to polycyclic aromatic systems, such as dibenzofurans. libretexts.orgmun.ca One-pot synthetic strategies can involve an initial intermolecular reaction, such as a nucleophilic aromatic substitution (SNAr) to build a more complex intermediate, followed by an intramolecular, palladium-catalyzed C-H activation or aryl-aryl coupling to close the ring and form the dibenzofuran (B1670420) core. lookchem.com The synthesis of these systems is of significant interest due to their presence in biologically active compounds. researchgate.net

Table 1: Representative Reactions for Biaryl and Polycyclic System Synthesis

| Starting Material | Coupling Partner/Reagent | Reaction Type | Product Type | Potential Yield Range |

| This compound | Arylboronic Acid | Suzuki Coupling | Substituted (4-nitrophenoxy)biphenyl | Good to Excellent |

| This compound | Organotin Reagent | Stille Coupling | Substituted (4-nitrophenoxy)biphenyl | Moderate to Excellent |

| This compound | Amine/Amide | Buchwald-Hartwig Amination | N-Aryl-(4-nitrophenoxy)aniline derivative | Good to Excellent |

| This compound | (intramolecular) | Pd-catalyzed C-H activation | Nitrodibenzofuran derivative | Variable |

Beyond forming biaryls through the bromine's reaction, this compound is itself a diaryl ether, a structural motif found in numerous biologically active compounds. The molecule can serve as a scaffold, where the bromo and nitro groups act as points for further elaboration. For example, the nitro group can be readily reduced to an amine, which can then be derivatized through acylation, alkylation, or diazotization, leading to a wide range of functionalized diaryl ethers.

Simultaneously, the bromine atom can be converted into other functional groups. For example, it can be replaced with cyano, carboxyl, or other groups through various substitution reactions. This allows for the creation of a library of diaryl ether compounds with diverse functionalities on both aromatic rings, which can be screened for potential applications in medicinal chemistry or materials science. The synthesis of related diaryl ethers, such as 4-methoxy-2′-nitrodiphenyl ether from 1-bromo-2-nitrobenzene (B46134), highlights the utility of these precursors. chemicalbook.com

Integration into Heterocyclic Compound Architectures

Heterocyclic compounds are of paramount importance in chemistry, forming the core of countless pharmaceuticals and agrochemicals. researchgate.net this compound is a valuable precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen and oxygen.

A key transformation is the reduction of the nitro group to an aniline (B41778) derivative. This amine can then serve as a nucleophile or as a building block for ring formation. For instance, condensation of the resulting amine with dicarbonyl compounds can lead to the formation of quinoxalines or other nitrogen-containing heterocycles. A notable application involves the Buchwald-Hartwig coupling of 1-bromo-2-nitrobenzene derivatives with anilines to form bis(2-nitrophenyl)amine (B107571) intermediates, which can then be reductively cyclized to generate phenazine (B1670421) systems. acs.org

The bromine atom can also be exploited to build heterocyclic rings. It can participate in coupling reactions that attach a side chain, which then undergoes an intramolecular cyclization. For example, a Sonogashira coupling could introduce an alkyne, which could then cyclize onto the ether oxygen or a derivative of the nitro group to form a furan (B31954) or pyrrole (B145914) ring fused to the existing structure. The use of bromo-nitro aromatics as precursors for various heterocyclic compounds, such as pyrazoles and triazoles, is a known synthetic strategy. ontosight.ai

Table 2: Examples of Heterocycle Synthesis from Bromo-Nitro-Aryl Precursors

| Precursor Type | Key Transformation(s) | Reagents | Resulting Heterocycle |

| Bromo-nitro-diaryl ether | Nitro reduction, condensation | 1. SnCl₂/HCl2. α-Diketone | Quinoxaline derivative |

| Bromo-nitro-diaryl ether | Buchwald-Hartwig coupling, reductive cyclization | 1. Substituted Aniline, Pd-catalyst2. Fe/HCl or NaBH₄ | Phenazine derivative |

| Bromo-nitro-diaryl ether | Sonogashira coupling, intramolecular cyclization | 1. Terminal Alkyne, Pd/Cu catalyst2. Base or Acid | Fused Furan/Pyrrole derivative |

Role in the Development of Ligands for Catalytic Systems

The development of efficient ligands is crucial for advancing transition-metal catalysis. The scaffold of this compound is well-suited for the design of novel ligands. The diaryl ether framework provides a rigid yet conformationally aware backbone. The bromine atom is a key attachment point for introducing coordinating groups, such as phosphines, via lithium-halogen exchange followed by reaction with a chlorophosphine, or through palladium-catalyzed P-C coupling reactions.

The resulting phosphine-diaryl ether ligand could act as a monodentate or, through further functionalization, a bidentate ligand (e.g., a P,O-type ligand). The electronic properties of the ligand, and thus its influence on the catalytic metal center, can be fine-tuned by modifying the substituent on the second ring (originally the nitro group). For example, converting the nitro group to an electron-donating amino group or an electron-withdrawing cyano group would systematically alter the ligand's electronic profile. Such ligands could find applications in common catalytic processes like Heck or Suzuki reactions, where ligand properties are critical for catalyst performance. researchgate.net

Exploration of Novel Reaction Architectures and Methodologies Enabled by its Unique Reactivity Profile

The distinct electronic and steric properties of this compound enable the development of novel and efficient synthetic methodologies. The presence of an electron-deficient ring and a halogenated ring in the same molecule allows for chemoselective reactions. For example, the nitro-activated ring is susceptible to nucleophilic aromatic substitution (SNAr), while the bromo-substituted ring is primed for organometallic cross-coupling.

This dichotomy can be exploited in one-pot, tandem reactions. A notable example is the synthesis of dibenzofurans, where a one-pot sequence involves an initial SNAr reaction between an ortho-bromophenol and an activated aryl halide, followed by a ligand-free, palladium-catalyzed intramolecular aryl-aryl cross-coupling. lookchem.com The unique reactivity of this compound allows it to be a substrate in such elegant transformations, streamlining the synthesis of complex molecules. Furthermore, its structure facilitates the study of intramolecular direct arylation reactions, potentially promoted by ultrasound or in microreactor setups, pushing the boundaries of process chemistry and green synthesis. lookchem.com

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Bromo-2-(4-nitrophenoxy)benzene with high purity?

Methodological Answer:

The synthesis typically involves electrophilic aromatic substitution or nucleophilic substitution strategies.

- Electrophilic Bromination : Start with 2-(4-nitrophenoxy)benzene and brominate using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) under anhydrous conditions. Monitor reaction progress via TLC or HPLC to minimize over-bromination .

- Nucleophilic Substitution : React 4-nitrophenol with 1-bromo-2-iodobenzene in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base. Optimize temperature (80–100°C) and reaction time (12–24 hrs) for maximum yield .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity ≥98% can be confirmed via GC-MS or ¹H NMR .

Basic: How can researchers confirm the molecular structure and substituent positions in this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in dichloromethane/hexane). Refine data using SHELX software to resolve the bromine and nitro group positions .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Identify aromatic proton splitting patterns (e.g., para-substituted nitro group causes deshielding at δ 8.1–8.3 ppm) .

- FT-IR : Confirm nitro group presence via asymmetric NO₂ stretching (~1520 cm⁻¹) and C-Br stretching (~600 cm⁻¹) .

Data Table :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 7.5–8.3 (aromatic), δ 4.1 (OCH₂, if applicable) | |

| SC-XRD | C-Br bond length: ~1.89 Å; C-O-NO₂ angle: ~120° |

Advanced: How do electronic effects of the 4-nitrophenoxy and bromine substituents influence reaction pathways in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The nitro group deactivates the ring, directing electrophilic attacks to the bromine-bearing position. In Suzuki-Miyaura couplings, Pd catalysts preferentially react with the bromine site due to lower activation energy .

- Competing Pathways : In SNAr reactions, the nitro group enhances leaving-group ability of bromine, but steric hindrance from the phenoxy group may reduce reactivity. Computational DFT studies (e.g., Gaussian 16) can model charge distribution and predict regioselectivity .

Contradiction Note : Some studies report unexpected C-O bond cleavage under strong bases (e.g., NaOH/EtOH). Verify via control experiments and monitor by LC-MS .

Advanced: What strategies resolve contradictory data in crystallographic vs. spectroscopic analysis of this compound?

Methodological Answer:

- Case Example : If SC-XRD shows planar nitro group geometry but DFT predicts slight pyramidalization, reconcile by:

- Dynamic NMR : Resolve rotational barriers of the nitrophenoxy group if splitting patterns conflict with static models .

Advanced: How can researchers design mechanistic probes to study radical vs. ionic intermediates in reactions involving this compound?

Methodological Answer:

- Radical Trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to reaction mixtures. If yields drop significantly, radical pathways dominate .

- Isotopic Labeling : Synthesize ¹⁸O-labeled 4-nitrophenoxy derivatives. Monitor isotopic scrambling via MS to detect ionic intermediates .

- Electrochemical Analysis : Use cyclic voltammetry to identify redox-active intermediates. A reversible wave at −1.2 V (vs. Ag/AgCl) suggests nitro group reduction precedes bromine displacement .

Basic: What are the recommended handling and storage protocols for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.